molecular formula C15H20 B14325046 (2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene CAS No. 109900-82-5

(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene

Cat. No.: B14325046
CAS No.: 109900-82-5
M. Wt: 200.32 g/mol
InChI Key: HOFQOIXLXFLSMD-UHFFFAOYSA-N
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Description

(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a cyclopropene ring The cyclopropene ring is further substituted with butyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a benzene derivative with a cyclopropene precursor under conditions that promote the formation of the cyclopropene ring. This can be achieved using reagents such as diazo compounds in the presence of a catalyst like rhodium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the cyclopropene ring.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl₃) as a catalyst can introduce alkyl or acyl groups onto the benzene ring.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of cyclopropane derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Similar structure but lacks the butyl and dimethyl substitutions.

    (2-Butylcycloprop-1-en-1-yl)benzene: Similar structure but lacks the dimethyl substitutions.

    (3,3-Dimethylcycloprop-1-en-1-yl)benzene: Similar structure but lacks the butyl substitution.

Uniqueness

(2-Butyl-3,3-dimethylcycloprop-1-en-1-yl)benzene is unique due to the presence of both butyl and dimethyl groups on the cyclopropene ring, which can influence its chemical reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct physical and chemical properties compared to similar compounds.

Properties

CAS No.

109900-82-5

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

(2-butyl-3,3-dimethylcyclopropen-1-yl)benzene

InChI

InChI=1S/C15H20/c1-4-5-11-13-14(15(13,2)3)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3

InChI Key

HOFQOIXLXFLSMD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C1(C)C)C2=CC=CC=C2

Origin of Product

United States

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